N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide
Description
Properties
CAS No. |
461398-39-0 |
|---|---|
Molecular Formula |
C17H11BrClNO2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11BrClNO2/c18-13-3-1-2-4-14(13)20-17(21)16-10-9-15(22-16)11-5-7-12(19)8-6-11/h1-10H,(H,20,21) |
InChI Key |
UOIZPKNZJIOYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 308.57 g/mol. Its structure features a furan ring substituted with a bromophenyl group at the 2-position and a chlorophenyl group at the 5-position, which contribute to its reactivity and biological properties. The presence of halogen atoms (bromine and chlorine) is known to enhance the biological activity of organic compounds by influencing their interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Furan Ring : Starting from furan-2-carbonyl chloride and appropriate anilines.
- Substitution Reactions : Utilizing reagents like potassium permanganate or lithium aluminum hydride to modify functional groups.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through:
- Inhibition of cell proliferation : The compound has shown effectiveness against various cancer cell lines, indicating potential as a chemotherapeutic agent.
- Modulation of signaling pathways : It may interact with specific receptors or enzymes involved in cancer progression, leading to reduced tumor growth.
The precise mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes/Receptors : The compound may bind to specific molecular targets, altering their activity and leading to downstream biological effects.
- Influencing Biochemical Pathways : Its structural features allow it to modulate critical pathways involved in microbial resistance and cancer cell survival.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies that compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Bromophenyl)furan-2-carboxamide | Bromine on para position | Moderate antibacterial activity |
| N-(2-Chlorophenyl)furan-2-carboxamide | Chlorine instead of bromine | Lower activity compared to brominated |
| N-(Phenyl)furan-2-carboxamide | No halogen substituents | Minimal activity |
These comparisons highlight how variations in substituents can significantly affect the chemical behavior and biological efficacy of similar compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antibacterial Efficacy Against Resistant Strains : A study demonstrated that this compound showed enhanced activity against multidrug-resistant Acinetobacter baumannii, suggesting potential use as an adjuvant in antibiotic therapy .
- Cytotoxicity Tests on Cancer Cell Lines : In vitro assays indicated that the compound significantly reduced viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Recent studies have demonstrated that N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide exhibits significant antibacterial properties against drug-resistant bacteria. For instance, a study synthesized several derivatives of furan-2-carboxamide and evaluated their efficacy against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound was found to be particularly effective against NDM-positive strains, suggesting its potential as a lead compound for the development of new antibiotics .
1.2 Mechanism of Action
The antibacterial mechanism is thought to involve the formation of hydrogen bonds and hydrophobic interactions with bacterial targets, enhancing the compound's ability to inhibit bacterial growth. Molecular docking studies have further elucidated the interaction dynamics between the compound and bacterial enzymes, confirming its role as a viable candidate for combating resistant infections .
Anticancer Properties
2.1 Cytotoxicity Studies
In addition to its antibacterial effects, this compound has been investigated for its anticancer potential. Preliminary cytotoxicity assays have indicated that the compound can induce apoptosis in various cancer cell lines. The structural features of the compound, particularly the presence of bromine and chlorine atoms, are believed to play a crucial role in its biological activity.
2.2 Case Studies
Several studies have reported on the synthesis of derivatives of furan-2-carboxamide and their evaluation against cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing cell cycle arrest in cancerous cells. These findings suggest that this compound could be explored further as a potential anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Variations in substituents on the phenyl rings can significantly influence the compound's reactivity and biological effects.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Bromophenyl)furan-2-carboxamide | Bromine on para position of phenyl | Different substitution pattern influences reactivity |
| N-(3-Chloro-4-Fluorobiphenyl-4-yl)furan-2-carboxamide | Chlorine and fluorine substitutions | May exhibit distinct pharmacological properties |
| N-(Phenyl)furan-2-carboxamide | No halogen substituents | Lacks enhanced reactivity from halogen atoms |
This table illustrates how variations in substituents can affect chemical behavior and biological activity, emphasizing the importance of structural modifications in drug design.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects: Bromine at the 2-position (target compound) increases steric hindrance compared to para-substituted bromine (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide) .
- Solubility : Sulfamoyl-substituted analogs (e.g., CAS 618401-57-3) exhibit improved aqueous solubility due to polar functional groups , whereas bromine/chlorine combinations in the target compound likely reduce solubility.
- Thermal Stability : Melting points of nitro-substituted furan-carboxamides (e.g., 265–268°C for thiazole derivatives) suggest that halogenated analogs may exhibit similar thermal stability .
Preparation Methods
Carboxamide Formation via Acyl Chloride and Amine Coupling
The foundational step involves reacting 5-(4-chlorophenyl)furan-2-carbonyl chloride with 2-bromoaniline to form the carboxamide backbone. This reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (EtN) as a base, facilitating the nucleophilic substitution of the chloride group by the amine.
Procedure :
-
5-(4-Chlorophenyl)furan-2-carbonyl chloride synthesis :
-
Amide bond formation :
-
5-(4-chlorophenyl)furan-2-carbonyl chloride (1.0 equiv) is added dropwise to a solution of 2-bromoaniline (1.2 equiv) and EtN (3.0 equiv) in DCM at 0°C.
-
The mixture is stirred for 4 hours at room temperature, followed by aqueous workup (brine wash) and column chromatography (ethyl acetate/hexane, 1:4).
-
Alternative Route: Sequential Functionalization of the Furan Core
An alternative strategy involves pre-functionalizing the furan ring before carboxamide formation. This method prioritizes introducing the 4-chlorophenyl group early in the synthesis to avoid steric hindrance during cross-coupling.
Procedure :
-
Synthesis of 5-(4-chlorophenyl)furan-2-carboxylic acid :
-
Conversion to acyl chloride :
-
Amidation with 2-bromoaniline :
Yield : 82% (pale yellow crystals).
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki–Miyaura reaction is pivotal for introducing the 4-chlorophenyl group to the furan ring. Pd(PPh) (5 mol%) and KPO (2.0 equiv) in THF at 80°C for 8 hours achieve optimal conversion.
Key observations :
-
Higher temperatures (>100°C) lead to decomposition of the furan core.
-
Polar aprotic solvents (e.g., DMF) reduce reaction efficiency due to ligand dissociation from palladium.
Table 1 : Optimization of Suzuki–Miyaura Coupling Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh) | 83 |
| Base | KPO | 78 |
| Solvent | THF | 81 |
| Temperature (°C) | 80 | 83 |
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The final product is characterized by H NMR, C NMR, and mass spectrometry.
H NMR (500 MHz, DMSO-d) :
-
δ 10.28 (s, 1H, NH),
-
7.96 (d, Hz, 1H, furan H-3),
-
7.85 (d, Hz, 2H, Ar-H),
-
7.64–7.54 (m, 4H, Ar-H),
C NMR (126 MHz, DMSO-d) :
Purity and Yield Enhancement Strategies
Purification Techniques
-
Flash column chromatography : Ethyl acetate/hexane (20:80) removes unreacted starting materials.
-
Recrystallization : Ethanol yields crystals with >99% purity (HPLC).
Table 2 : Purity Analysis of this compound
| Method | Purity (%) |
|---|---|
| HPLC | 99.5 |
| H NMR | 98.7 |
Challenges and Mitigation in Synthesis
Q & A
Basic: What synthetic methodologies are recommended for N-(2-bromophenyl)-5-(4-chlorophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from furan-2-carboxylic acid derivatives and halogenated aryl amines. Key steps include:
- Coupling Reactions : Amide bond formation via activation of the furan-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) or thionyl chloride .
- Halogenation : Bromination/chlorination of aryl groups using N-bromosuccinimide (NBS) or chlorine gas under controlled conditions .
- Optimization Parameters :
- Temperature : 60–80°C for amidation to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation .
Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Determine absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Core Modifications :
- Vary halogen positions (e.g., 2-bromo vs. 4-chloro) to assess steric/electronic effects .
- Replace furan with thiophene or pyrrole to test scaffold flexibility .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against targets (e.g., bacterial enzymes) using fluorometric assays .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to quantify permeability .
Data Analysis : Compare analogs in a table (e.g., IC₅₀, logP) to identify key structural drivers .
Advanced: How can conflicting bioactivity data in antimicrobial assays be resolved?
Answer:
- Assay Standardization :
- Use CLSI/M07-A11 guidelines for MIC determination to minimize variability .
- Include positive controls (e.g., ciprofloxacin) in each assay batch .
- Mechanistic Studies :
- Time-Kill Curves : Differentiate bacteriostatic vs. bactericidal activity .
- Resistance Induction : Serial passage experiments to assess mutation frequency .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance .
Advanced: What computational strategies predict target interactions and binding modes?
Answer:
- Molecular Docking :
- QSAR Modeling :
Basic: What purification strategies ensure high yield and purity post-synthesis?
Answer:
- Chromatography :
- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final polishing .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
- Purity Assessment :
Advanced: How can toxicity be mitigated while retaining therapeutic efficacy?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .
- Cytotoxicity Screening :
- Metabolic Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
